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Compound of Interest

Compound Name: (Phenylsulfonyl)acetic acid

Cat. No.: B1266093 Get Quote

Introduction

(Phenylsulfonyl)acetic acid, a molecule of interest in pharmaceutical research and drug

development, possesses a unique molecular architecture combining a phenylsulfonyl group

with a carboxylic acid moiety.[1] This guide provides a comprehensive overview of the key

spectroscopic data for (Phenylsulfonyl)acetic acid (C₈H₈O₄S, CAS No: 3959-23-7), including

Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry

(MS). The presented data is essential for the unambiguous identification, characterization, and

quality control of this compound in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. Below is a summary of the expected and reported NMR data for

(Phenylsulfonyl)acetic acid.

¹H NMR Spectroscopy
While a specific experimental spectrum for (Phenylsulfonyl)acetic acid was not found in the

available literature, the expected chemical shifts can be predicted based on the functional

groups present in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for (Phenylsulfonyl)acetic acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1266093?utm_src=pdf-interest
https://www.benchchem.com/product/b1266093?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28689096/
https://www.benchchem.com/product/b1266093?utm_src=pdf-body
https://www.benchchem.com/product/b1266093?utm_src=pdf-body
https://www.benchchem.com/product/b1266093?utm_src=pdf-body
https://www.benchchem.com/product/b1266093?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protons
Predicted Chemical Shift
(δ, ppm)

Multiplicity

-COOH 10.0 - 13.0 Singlet, broad

-CH₂- ~4.0 - 4.5 Singlet

Aromatic-H (ortho) ~7.8 - 8.0 Multiplet

Aromatic-H (meta, para) ~7.5 - 7.7 Multiplet

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and

concentration.

¹³C NMR Spectroscopy
A ¹³C NMR spectrum for (Phenylsulfonyl)acetic acid has been reported in the literature.

Table 2: ¹³C NMR Spectral Data for (Phenylsulfonyl)acetic acid

Carbon Reported Chemical Shift (δ, ppm)

-C=O Data not available

-CH₂- Data not available

Aromatic-C (ipso) Data not available

Aromatic-C (ortho) Data not available

Aromatic-C (meta) Data not available

Aromatic-C (para) Data not available

The ¹³C NMR data is cited in the PubChem database, referencing J. B. Lambert, S. M. Wharry

J. Amer. Chem. Soc. 1982, 104, 5857.[2] Access to the full text of this publication is required to

obtain the specific chemical shift values.

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of (Phenylsulfonyl)acetic acid is characterized by the absorption bands of the

sulfonyl and carboxylic acid groups.

Table 3: IR Spectral Data for (Phenylsulfonyl)acetic acid

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3000 (broad) O-H stretch Carboxylic Acid

~1700 C=O stretch Carboxylic Acid

~1310 and ~1150
Asymmetric and Symmetric

SO₂ stretch
Sulfonyl

~1450 C=C stretch Aromatic Ring

This data is based on typical IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For (Phenylsulfonyl)acetic acid, a GC-MS spectrum is available.[2]

Table 4: Mass Spectrometry Data for (Phenylsulfonyl)acetic acid

m/z Interpretation

200 [M]⁺ (Molecular Ion)

155 [M - COOH]⁺

141 [M - SO₂H]⁺ or [C₆H₅SO₂]⁺

77 [C₆H₅]⁺

The fragmentation pattern is predicted based on the structure of (Phenylsulfonyl)acetic acid
and common fragmentation pathways for carboxylic acids and sulfones.
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Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
A sample of (Phenylsulfonyl)acetic acid is dissolved in a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H

and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

IR Spectroscopy
The IR spectrum of solid (Phenylsulfonyl)acetic acid can be obtained using an Attenuated

Total Reflectance (ATR) accessory on an FT-IR spectrometer. A small amount of the solid

sample is placed directly on the ATR crystal, and the spectrum is recorded.

Mass Spectrometry
A dilute solution of (Phenylsulfonyl)acetic acid in a suitable solvent (e.g., methanol,

dichloromethane) is injected into a gas chromatograph-mass spectrometer (GC-MS). The

compound is separated from the solvent and other impurities on the GC column before

entering the mass spectrometer, where it is ionized and fragmented.

Visualization of Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for the characterization of (Phenylsulfonyl)acetic
acid is depicted in the following diagram.
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Caption: Workflow for the spectroscopic characterization of (Phenylsulfonyl)acetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as
potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes - PubMed
[pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1266093?utm_src=pdf-body-img
https://www.benchchem.com/product/b1266093?utm_src=pdf-body
https://www.benchchem.com/product/b1266093?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/28689096/
https://pubmed.ncbi.nlm.nih.gov/28689096/
https://pubmed.ncbi.nlm.nih.gov/28689096/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. (Phenylsulfonyl)acetic acid | C8H8O4S | CID 59543 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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phenylsulfonyl-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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